2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid
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Overview
Description
2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid is an organic compound with the molecular formula C12H13NO7 and a molecular weight of 283.23 g/mol This compound is characterized by the presence of an amino group, a carboxyethyl group, and a phenoxy group attached to a malonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid typically involves the reaction of 4-(2-Amino-2-carboxyethyl)phenol with malonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxyethyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyethyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Amino-2-carboxyethyl)phenoxy)acetic acid
- 2-(4-(2-Amino-2-carboxyethyl)phenoxy)propionic acid
- 2-(4-(2-Amino-2-carboxyethyl)phenoxy)butyric acid
Uniqueness
2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid is unique due to its malonic acid backbone, which imparts distinct chemical properties and reactivity compared to similar compounds with acetic, propionic, or butyric acid backbones. This uniqueness makes it valuable in specific research applications where these properties are desired .
Properties
IUPAC Name |
2-[4-(2-amino-2-carboxyethyl)phenoxy]propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c13-8(10(14)15)5-6-1-3-7(4-2-6)20-9(11(16)17)12(18)19/h1-4,8-9H,5,13H2,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIGXRNNKJDSAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593133 |
Source
|
Record name | [4-(2-Amino-2-carboxyethyl)phenoxy]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174097-31-5 |
Source
|
Record name | [4-(2-Amino-2-carboxyethyl)phenoxy]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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